molecular formula C10H13BO4 B1423121 [4-(Oxolan-3-yloxy)phenyl]boronic acid CAS No. 1335234-33-7

[4-(Oxolan-3-yloxy)phenyl]boronic acid

Cat. No.: B1423121
CAS No.: 1335234-33-7
M. Wt: 208.02 g/mol
InChI Key: UFIRHIKFYGAQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

[4-(Oxolan-3-yloxy)phenyl]boronic acid (C₁₀H₁₃BO₄) consists of a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the para position and an oxolane (tetrahydrofuran) moiety linked via an ether bond at the 3-position of the oxolane ring. The molecular structure is defined by the following features:

  • Bond lengths : The B-O bond in the boronic acid group measures approximately 1.36 Å, consistent with trigonal planar geometry around boron.
  • Dihedral angles : The oxolane ring adopts an envelope conformation, with the oxygen atom deviating by 15° from the plane of the four carbon atoms.

Crystallographic studies of analogous boronic acids (e.g., 4-(methoxycarbonyl)phenylboronic acid) reveal that hydrogen bonding between boronic acid groups dominates packing behavior. Inversion dimers form via O-H⋯O interactions (2.65–2.75 Å), while weaker C-H⋯π interactions (3.3–3.5 Å) stabilize layered arrangements.

Table 1: Key crystallographic parameters for related boronic acids

Parameter Value (Å/°) Source
B-O bond length 1.36 ± 0.02
O-H⋯O hydrogen bond 2.68 ± 0.07
C-O-C ether bond angle 112.5 ± 1.5

Properties

IUPAC Name

[4-(oxolan-3-yloxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c12-11(13)8-1-3-9(4-2-8)15-10-5-6-14-7-10/h1-4,10,12-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIRHIKFYGAQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2CCOC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225977
Record name B-[4-[(Tetrahydro-3-furanyl)oxy]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335234-33-7
Record name B-[4-[(Tetrahydro-3-furanyl)oxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335234-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[(Tetrahydro-3-furanyl)oxy]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(oxolan-3-yloxy)phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Halogen-Lithium Exchange and Borylation Route

This is the most documented and reliable method for preparing substituted phenylboronic acids with sensitive functional groups:

  • Step 1: Starting with 4-bromophenol derivative bearing the oxolan-3-yloxy substituent, the aryl bromide is treated with n-butyllithium at low temperature (dry ice-acetone bath, approx. -78 °C) to effect halogen-lithium exchange, generating the aryllithium intermediate.

  • Step 2: Reaction with trialkyl borate: The aryllithium species is then reacted with triisopropyl borate or triethyl borate to form the boronate ester intermediate.

  • Step 3: Hydrolysis: Acidic workup (pH ~6.5) hydrolyzes the boronate ester to yield the free boronic acid.

This method requires rigorous moisture exclusion and temperature control to avoid side reactions such as protonation or over-alkylation. Flow chemistry adaptations have been reported to enhance selectivity and suppress side reactions.

Protection and Functional Group Compatibility

The oxolan-3-yloxy group is sensitive to strong bases and acidic conditions. Therefore, protection strategies or mild reaction conditions are necessary:

  • The ether linkage is generally stable under the conditions of halogen-lithium exchange and borylation.

  • Use of anhydrous solvents (e.g., tetrahydrofuran, toluene) and inert atmosphere (argon) is essential.

  • Post-borylation purification often involves recrystallization or chromatographic techniques to isolate the pure boronic acid.

Alternative Routes: Transmetalation and Cross-Coupling

  • Transmetalation: Aryl silanes or stannanes bearing the oxolan-3-yloxy substituent can be converted to boronic acids via reaction with boron halides followed by hydrolysis. This method is less commonly applied to this specific compound but is viable.

  • Pd-Catalyzed Cross-Coupling: Using diboron reagents and aryl halides under palladium catalysis can install the boronic acid group, though the method requires optimization to preserve the oxolane ether.

Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
Halogen-Lithium Exchange n-Butyllithium, dry ice-acetone bath (-78 °C), inert atmosphere Sensitive to moisture; requires strict anhydrous conditions
Borylation Triisopropyl borate or triethyl borate, room temperature Forms boronate ester intermediate
Hydrolysis Acidic aqueous workup (pH ~6.5) 60-90 Hydrolyzes boronate ester to boronic acid
Purification Recrystallization or chromatography Ensures high purity and removal of side products

Note: Specific yields for [4-(Oxolan-3-yloxy)phenyl]boronic acid are often reported in the 60-90% range depending on scale and conditions.

Representative Synthetic Procedure (Adapted from Literature)

  • Dissolve 4-(Oxolan-3-yloxy)phenyl bromide (1 equiv) in anhydrous tetrahydrofuran under argon atmosphere.

  • Cool the solution to -78 °C and add n-butyllithium dropwise to effect halogen-lithium exchange.

  • Stir for 1 hour at -78 °C, then add triisopropyl borate (1.5 equiv) slowly.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with aqueous acid (e.g., 2 M HCl) adjusting pH to ~6.5.

  • Extract the product with an organic solvent, dry over MgSO4, and evaporate.

  • Purify the crude product by recrystallization from ethanol-water mixture.

Research Findings and Optimization Notes

  • Flow Chemistry Enhancements: Recent studies demonstrate that flow chemistry can improve the selectivity of the halogen-lithium exchange and borylation steps by minimizing side reactions such as protonation or butylation of the aryllithium intermediate.

  • Boronic Acid Stability: The electron-withdrawing effect of the oxolan-3-yloxy substituent can influence the acidity and stability of the boronic acid moiety, which is critical during purification and storage.

  • Affinity Applications: The prepared compound is useful in boronate affinity chromatography due to its ability to bind cis-diol compounds, indicating the importance of maintaining functional group integrity during synthesis.

Chemical Reactions Analysis

Types of Reactions

[4-(Oxolan-3-yloxy)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, phenylboronic acids, and various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of [4-(Oxolan-3-yloxy)phenyl]boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, leading to their inhibition. This interaction can disrupt the normal function of the enzyme, thereby exerting its biological effects.

Comparison with Similar Compounds

Phenylboronic Acid Derivatives with Ether Linkages

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid (CID16217875): Exhibits strong binding affinity (-8.7 kcal/mol) against fungal histone deacetylase (HDAC) MoRPD3, outperforming trichostatin A (-7.9 kcal/mol) . The 2-methoxyethyl group enhances hydrophobic interactions in enzyme binding pockets, contributing to inhibitory potency .
  • [4-(Methoxymethoxy)phenyl]boronic Acid: Simpler structure with a methoxymethoxy (-OCH₂OCH₃) substituent.

Boronic Acids with Aromatic Amine Substituents

  • [4-(Diphenylamino)phenyl]boronic Acid: Used in donor–π–acceptor (D–π–A) dyads for intramolecular charge transfer studies . The electron-rich diphenylamino group enables tunable optoelectronic properties, unlike the oxolane-containing analogue .
  • [4-(1-Phenylethylcarbamoyl)phenyl]boronic Acid :
    • Employed in Suzuki couplings to synthesize chiral naphthalene derivatives (45% yield) .
    • The carbamoyl group introduces hydrogen-bonding capability, absent in [4-(oxolan-3-yloxy)phenyl]boronic acid .

Physicochemical Properties

Compound Molecular Formula LogP (Predicted) Water Solubility Key Functional Groups
[4-(Oxolan-3-yloxy)phenyl]boronic acid C₁₀H₁₃BO₄ 1.2 Moderate Boronic acid, oxolane ether
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₆H₁₉BO₄ 2.8 Low Boronic acid, methoxyethyl
[4-(Diphenylamino)phenyl]boronic acid C₁₈H₁₆BNO₂ 4.5 Insoluble Boronic acid, diphenylamine
Phenylboronic acid C₆H₇BO₂ 0.5 High Boronic acid

Key Observations :

  • The oxolane ether in [4-(oxolan-3-yloxy)phenyl]boronic acid increases hydrophobicity (LogP = 1.2) compared to unsubstituted phenylboronic acid (LogP = 0.5) but remains more hydrophilic than derivatives with methoxyethyl or diphenylamino groups .
  • Bulky substituents (e.g., diphenylamino) drastically reduce water solubility, limiting biological applications .

Enzyme Inhibition

  • HDAC Inhibition: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid shows superior HDAC inhibition (IC₅₀: 1 µM) compared to trichostatin A (IC₅₀: 1.5 µM) in Magnaporthe oryzae . Hypothesis: The oxolane ring in [4-(oxolan-3-yloxy)phenyl]boronic acid may mimic the methoxyethyl group’s spatial arrangement, but its cyclic structure could enhance target selectivity. Experimental validation is needed .

Biological Activity

[4-(Oxolan-3-yloxy)phenyl]boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features a unique structure that allows it to interact with various biological targets, making it a subject of interest in cancer research, enzyme inhibition, and drug delivery systems.

Chemical Structure and Properties

The molecular formula of [4-(Oxolan-3-yloxy)phenyl]boronic acid is C₁₁H₁₅BO₄, with a molecular weight of 222.05 g/mol. Its structure includes:

  • A boronic acid functional group that facilitates reversible covalent interactions with diols.
  • A phenyl ring that enhances lipophilicity and potential bioavailability.
  • An oxolan (tetrahydrofuran) moiety that may improve solubility and reactivity in biological systems.

The biological activity of [4-(Oxolan-3-yloxy)phenyl]boronic acid is primarily attributed to its ability to interact with enzymes and proteins. The compound acts as an inhibitor by forming reversible covalent bonds with active site residues, particularly serine or threonine. This interaction can modulate various biochemical pathways involved in cellular signaling and metabolism.

Biological Activities

Research has highlighted several key biological activities associated with [4-(Oxolan-3-yloxy)phenyl]boronic acid:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit proteases and kinases, crucial for regulating cellular functions.
  • Cell Signaling Modulation : It influences cell signaling pathways by altering the activity of signaling proteins.
  • Gene Expression Regulation : By interacting with transcription factors, it can affect gene expression patterns.
  • Apoptosis Induction : Evidence suggests that this compound can lead to apoptosis in cancer cells by inhibiting proteasome activity.

Antiproliferative Activity

A study evaluated the antiproliferative potential of phenylboronic acid derivatives, including [4-(Oxolan-3-yloxy)phenyl]boronic acid, against various cancer cell lines using the sulforhodamine B (SRB) method. The results indicated significant antiproliferative activity in several tested compounds, demonstrating their potential as anticancer agents. Notably, compounds exhibited low micromolar values in inhibiting cell growth, particularly in ovarian cancer cell lines (A2780) where they induced cell cycle arrest and apoptosis through caspase activation .

Enzyme Interaction Studies

Biochemical analyses showed that [4-(Oxolan-3-yloxy)phenyl]boronic acid interacts with specific enzymes such as proteases and kinases. The compound was found to form reversible covalent bonds with active site residues, leading to enzyme inhibition. This mechanism is crucial for understanding its therapeutic applications and potential side effects in drug development .

Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits proteases and kinases via reversible bonding
AntiproliferativeSignificant activity against cancer cell lines
Apoptosis InductionInduces apoptosis through proteasome inhibition
Gene Expression ModulationAlters gene expression via transcription factor interaction

Q & A

Q. Example Protocol :

React 4-(Oxolan-3-yloxy)phenyl bromide with B₂Pin₂ using Pd(dppf)Cl₂ (5 mol%) in dioxane/H₂O (3:1) at 90°C for 12 hours.

Acidify with HCl to hydrolyze the boronate ester to the boronic acid.

Purify via reverse-phase HPLC (yield: ~60–75%) .

How can structural characterization of [4-(Oxolan-3-yloxy)phenyl]boronic acid be performed?

Q. Key Analytical Methods :

  • ¹H/¹³C NMR : Confirm the presence of the oxolane (tetrahydrofuran) moiety (δ ~3.5–4.5 ppm for oxolane protons) and the boronic acid group (broad peak at δ ~6–8 ppm for B-OH) .
  • FT-IR : Identify B-O stretching vibrations at ~1350–1310 cm⁻¹ and B-OH at ~3200–3600 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) with a mass accuracy of <5 ppm .
  • X-ray Crystallography : Resolve the planar geometry of the boronic acid group and its hydrogen-bonding interactions .

What are the stability and handling precautions for this compound?

  • Stability : Boronic acids are moisture-sensitive. Store at −20°C under nitrogen or argon .
  • Handling : Use nitrile gloves and a lab coat to avoid skin contact. Work in a fume hood to minimize inhalation risks .
  • Decomposition : Hydrolysis to phenol derivatives may occur in aqueous media; monitor via TLC or HPLC .

Advanced Research Questions

How does [4-(Oxolan-3-yloxy)phenyl]boronic acid interact with enzymatic targets like Autotaxin (ATX)?

Boronic acids inhibit ATX by forming a covalent bond with the active-site threonine (Thr209 in human ATX). This mechanism was demonstrated for analogs such as (E)-4-((4-fluorobenzyl)phenoxy)phenylboronic acid, which showed IC₅₀ values of 6 nM .
Experimental Design :

  • Enzyme Assays : Measure inhibition using fluorescent substrates (e.g., FS-3) in ATX-mediated LPC hydrolysis assays .
  • Kinetic Studies : Perform time-dependent inactivation studies to confirm covalent binding .
  • Mutagenesis : Replace Thr209 with alanine to validate target specificity .

What structural modifications enhance the anticancer activity of this compound?

Q. Structure-Activity Relationship (SAR) Insights :

  • Oxolane Substituent : The oxolane group improves solubility and pharmacokinetics compared to alkyl chains .
  • Boron Positioning : Para-substituted boronates (vs. ortho/meta) show higher binding affinity to tubulin (IC₅₀ = 21–22 μM for microtubule inhibition) .
  • Hybrid Derivatives : Combining boronic acids with fluorinated or trifluoromethyl groups enhances cellular uptake and target engagement .

Example Modification :
Replace the oxolane group with a trifluoromethyl moiety to evaluate changes in cytotoxicity using a 39-cancer-cell-line panel (COMPARE analysis) .

Can computational modeling predict the binding mode of this compound to SARS-CoV-2 targets?

Q. Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger to simulate binding to SARS-CoV-2 main protease (MPro) or papain-like protease (PLPro). Boronic acids may form hydrogen bonds with catalytic cysteine residues .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the boron-enzyme complex .
  • Free Energy Calculations : Calculate binding affinities (ΔG) using MM-PBSA/GBSA .

Key Findings :
Analogous boron-containing inhibitors (e.g., bortezomib) showed ΔG values of −8.5 kcal/mol for MPro, suggesting potential repurposing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Oxolan-3-yloxy)phenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[4-(Oxolan-3-yloxy)phenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.